
N-methyl-N-(2-oxopropyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-oxopropyl)formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group (HCONH-) substituted with a methyl group and a 2-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-oxopropyl)formamide can be synthesized through a multi-step process. One common method involves the reaction of methylamine with methyl formate to produce N-methylformamide. This intermediate is then reacted with acetone to yield this compound. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous production techniques to ensure high yield and purity. The use of catalytic dehydrogenation and aminating reactions are common in the industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(2-oxopropyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted amides .
Applications De Recherche Scientifique
N-methyl-N-(2-oxopropyl)formamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methyl-N-(2-oxopropyl)formamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include the formation of stable intermediates that facilitate further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-N-(2-oxopropyl)formamide include:
Formamide: A simpler amide with a single formamide group.
N-methylformamide: An intermediate in the synthesis of this compound.
Dimethylformamide: A widely used solvent in organic synthesis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with biological molecules makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
76467-26-0 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
N-methyl-N-(2-oxopropyl)formamide |
InChI |
InChI=1S/C5H9NO2/c1-5(8)3-6(2)4-7/h4H,3H2,1-2H3 |
Clé InChI |
RVCXXMXTBFVVNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
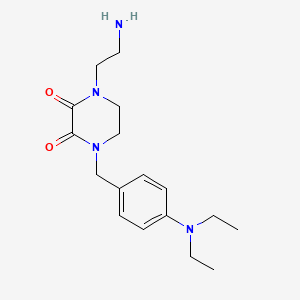
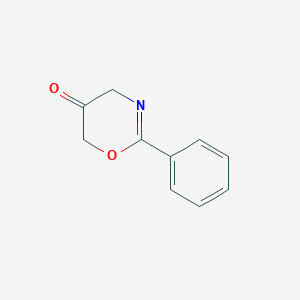
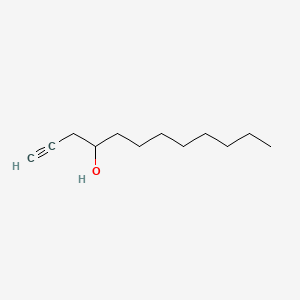
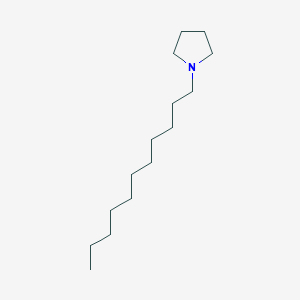
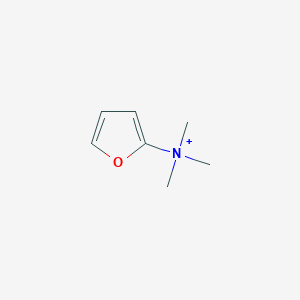
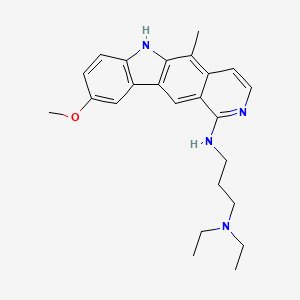
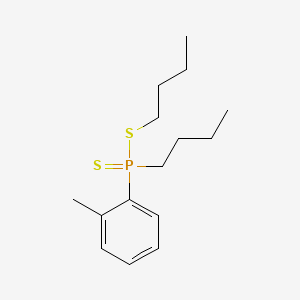
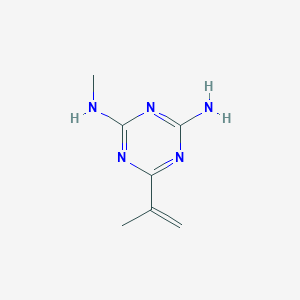
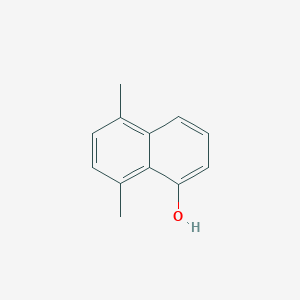
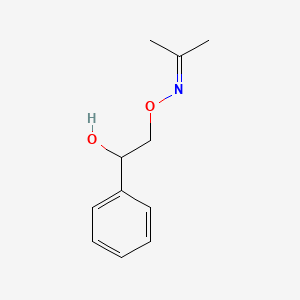
![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
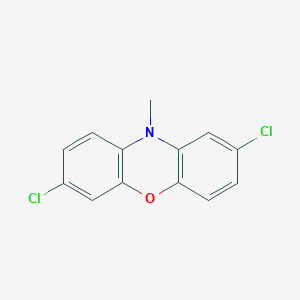
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
